CP-640186 is a synthetic, small molecule that acts as a potent, reversible, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC) [, ]. ACC is a key metabolic enzyme responsible for catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical precursor for fatty acid synthesis [, , ]. As an ACC inhibitor, CP-640186 disrupts lipid synthesis and promotes fatty acid oxidation, making it a valuable tool for investigating cellular metabolism and potential therapeutic applications for metabolic disorders [, , ]. CP-640186 exhibits inhibitory activity against both isoforms of ACC: ACC1, primarily found in lipogenic tissues like the liver and adipose tissue, and ACC2, predominantly found in oxidative tissues like the heart and skeletal muscle [, ].
CP 640186 was developed as part of research aimed at understanding and modulating lipid metabolism, particularly in the context of obesity and metabolic disorders. It is derived from a series of chemical modifications that enhance its inhibitory properties against ACC. The compound is categorized under small molecule inhibitors targeting metabolic enzymes, specifically those involved in fatty acid biosynthesis.
The synthesis of CP 640186 involves a multi-step process that includes the formation of key intermediates and specific chemical reactions. A detailed synthesis pathway is as follows:
This synthetic route emphasizes the importance of careful control over reaction conditions, such as temperature and pH, to ensure high yields and purity of the final compound.
The molecular structure of CP 640186 can be described by its empirical formula . It features a complex arrangement that includes:
Crystallographic studies have revealed that CP 640186 binds to the dimeric interface of the ACC carboxyltransferase domain, with specific hydrogen bonding interactions involving key residues like Glu-2230 and Gly-2162 .
CP 640186 primarily functions through its interaction with acetyl-CoA carboxylase. The compound exhibits uncompetitive inhibition with respect to ATP, meaning it binds to the enzyme-substrate complex rather than the free enzyme . This interaction results in decreased malonyl-CoA levels, subsequently inhibiting fatty acid synthesis both in vitro and in vivo.
The compound's ability to modulate ACC activity has been leveraged in various experimental setups to study lipid metabolism and related disorders.
The mechanism by which CP 640186 exerts its inhibitory effects on acetyl-CoA carboxylase involves:
CP 640186 is characterized by several notable physical and chemical properties:
These properties are critical for its application in biological assays and therapeutic contexts.
CP 640186 has significant implications in scientific research, particularly concerning metabolic diseases:
Acetyl-CoA carboxylase serves as the essential rate-limiting enzyme in de novo lipogenesis, catalyzing the adenosine triphosphate-dependent carboxylation of acetyl-CoA to malonyl-CoA. This reaction represents the first committed step in long-chain fatty acid biosynthesis [1] [4]. Malonyl-CoA functions as a critical metabolic nexus with dual regulatory roles: it acts as the foundational two-carbon donor for fatty acid chain elongation mediated by fatty acid synthase, and simultaneously operates as a potent allosteric inhibitor of carnitine palmitoyltransferase 1—the mitochondrial gatekeeper responsible for fatty acid transport into mitochondria for β-oxidation [4] [6]. Through this bifunctional mechanism, Acetyl-CoA carboxylase exerts reciprocal control over cellular fatty acid synthesis and oxidation pathways, thereby maintaining lipid homeostasis under fluctuating nutritional conditions [1].
The enzymatic activity of Acetyl-CoA carboxylase is exquisitely regulated by multiple mechanisms including phosphorylation, allosteric modulation, and transcriptional control. Phosphorylation by adenosine monophosphate-activated protein kinase inactivates the enzyme during energy-deficient states, while dephosphorylation restores activity during energy surplus [4]. Allosteric activation by citrate promotes polymeric filament formation that dramatically enhances catalytic efficiency, whereas long-chain fatty acyl-CoAs provide feedback inhibition. These regulatory mechanisms position Acetyl-CoA carboxylase as a central metabolic sensor that adapts cellular metabolism to nutritional status [1] [9].
Table 1: Metabolic Pathways Governed by Acetyl-CoA Carboxylase Activity
Metabolic Pathway | Regulatory Function | Downstream Metabolic Effects |
---|---|---|
De novo lipogenesis | Rate-limiting enzyme step | Controls palmitate synthesis and triglyceride formation |
Fatty acid oxidation | Malonyl-CoA-mediated CPT1 inhibition | Modulates mitochondrial β-oxidation flux |
Cellular energy sensing | AMPK phosphorylation target | Integrates energy status with lipid metabolism |
NADPH homeostasis | Coordinates reducing equivalents | Balances redox state during lipogenesis |
Eukaryotic organisms express two genetically distinct isoforms of Acetyl-CoA carboxylase that exhibit divergent subcellular localization, tissue distribution, and metabolic functions despite sharing significant structural homology [1] [4]:
Acetyl-CoA carboxylase 1 (ACC1): Primarily localized to the cytosol of lipogenic tissues including liver, adipose tissue, and mammary gland. Acetyl-CoA carboxylase 1-generated malonyl-CoA serves predominantly as the carbon source for de novo fatty acid synthesis, supporting membrane biogenesis, lipid storage, and the production of signaling molecules [4] [6]. Experimental models demonstrate that hepatic Acetyl-CoA carboxylase 1 deficiency significantly reduces triglyceride synthesis and very-low-density lipoprotein secretion, highlighting its non-redundant role in hepatic lipid production [1].
Acetyl-CoA carboxylase 2 (ACC2): Anchored to the outer mitochondrial membrane in oxidative tissues such as skeletal muscle, heart, and liver. The malonyl-CoA pool generated by Acetyl-CoA carboxylase 2 functions principally as a regulatory metabolite that potently inhibits carnitine palmitoyltransferase 1, thereby governing mitochondrial fatty acid uptake and oxidation [4] [6]. Genetic ablation studies reveal that Acetyl-CoA carboxylase 2-deficient mice exhibit elevated fatty acid oxidation rates without compromising biosynthetic capacity, confirming its distinct physiological function [1].
The isoform-specific compartmentalization creates metabolically distinct malonyl-CoA pools that allow simultaneous but independent regulation of anabolic and catabolic pathways within the same cell [4]. This functional segregation provides a compelling pharmacological rationale for developing isoform-selective inhibitors, though the high sequence conservation in the catalytic domains presents significant challenges [9].
Table 2: Comparative Analysis of Acetyl-CoA Carboxylase Isoforms
Characteristic | Acetyl-CoA Carboxylase 1 | Acetyl-CoA Carboxylase 2 |
---|---|---|
Primary localization | Cytosol | Mitochondrial outer membrane |
Tissue predominance | Liver, adipose, mammary gland | Skeletal muscle, heart, liver |
Malonyl-CoA function | Substrate for fatty acid synthesis | CPT1 inhibitor regulating β-oxidation |
Metabolic pathway | De novo lipogenesis | Fatty acid oxidation regulation |
Phenotype of deficiency | Reduced hepatic triglyceride synthesis | Increased whole-body fatty acid oxidation |
The strategic position of Acetyl-CoA carboxylase at the intersection of lipid synthesis and oxidation pathways establishes it as a compelling therapeutic target for diverse pathological conditions characterized by metabolic dysregulation [1] [9]:
In metabolic disorders, Acetyl-CoA carboxylase inhibition produces dual beneficial effects by simultaneously reducing fatty acid synthesis while promoting fatty acid oxidation. This coordinated metabolic shift addresses fundamental pathophysiological processes underlying non-alcoholic fatty liver disease, insulin resistance, and obesity. Pharmacological Acetyl-CoA carboxylase inhibition in preclinical models consistently demonstrates reduced hepatic steatosis, improved insulin sensitivity, and attenuated weight gain without inducing excessive lipid accumulation in peripheral tissues [1]. The therapeutic potential extends to type 2 diabetes mellitus, where Acetyl-CoA carboxylase inhibitors ameliorate hyperglycemia by reducing hepatic gluconeogenesis and enhancing skeletal muscle glucose uptake—effects attributable to diminished lipotoxicity and improved insulin signaling [9].
In oncology, many malignancies exhibit increased dependence on de novo lipogenesis to support membrane biogenesis, signal transduction, and energy production in rapidly proliferating tumor cells [4] [6]. Acetyl-CoA carboxylase 1 overexpression correlates with advanced disease stage and poor prognosis across diverse carcinomas including breast, prostate, and hepatocellular cancers. Genetic and pharmacological Acetyl-CoA carboxylase 1 inhibition impairs tumor growth through multiple mechanisms: depletion of phospholipid precursors, reduction of signaling lipids, induction of endoplasmic reticulum stress, and promotion of apoptosis [4]. Emerging evidence suggests that Acetyl-CoA carboxylase inhibitors may also disrupt the tumor microenvironment by inhibiting cancer-associated adipocytes and suppressing protumorigenic inflammatory mediators [6].
Table 3: Therapeutic Rationale for Acetyl-CoA Carboxylase Inhibition Across Disease States
Disease Category | Pathophysiological Mechanism | Therapeutic Effect of Inhibition |
---|---|---|
Non-alcoholic fatty liver disease | Hepatic de novo lipogenesis | Reduced triglyceride accumulation and inflammation |
Type 2 diabetes mellitus | Lipotoxicity-induced insulin resistance | Improved insulin sensitivity and glucose homeostasis |
Obesity | Energy storage imbalance | Increased energy expenditure via fat oxidation |
Breast cancer | Membrane biogenesis in tumor cells | Suppressed proliferation and invasion |
Acute myeloid leukemia | Metabolic adaptation of leukemic stem cells | Impaired self-renewal and differentiation blockade |
The compound CP 640186 exemplifies this therapeutic approach as a potent, orally bioavailable Acetyl-CoA carboxylase inhibitor that effectively targets both isoforms. It demonstrates half-maximal inhibitory concentration values of 53 nanomolar for rat liver Acetyl-CoA carboxylase 1 and 61 nanomolar for rat skeletal muscle Acetyl-CoA carboxylase 2, establishing it as a pharmacologically relevant tool compound [2] [3]. Crystallographic studies reveal that CP 640186 binds competitively within the carboxyltransferase domain at the dimer interface, directly obstructing the catalytic site [10]. This binding mode differs fundamentally from herbicidal Acetyl-CoA carboxylase inhibitors, allowing selective inhibition of mammalian enzymes [10]. In cellular models, CP 640186 produces concentration-dependent inhibition of fatty acid synthesis in HepG2 hepatocytes (half-maximal effective concentration = 0.84 micromolar) and stimulates fatty acid oxidation in C2C12 myotubes (half-maximal effective concentration = 57 nanomolar), confirming its dual modulatory effects on lipid metabolism [3].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9